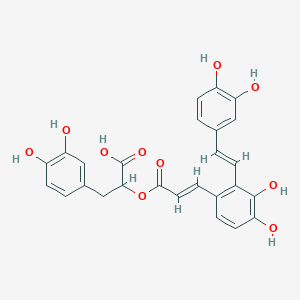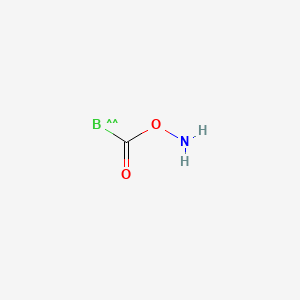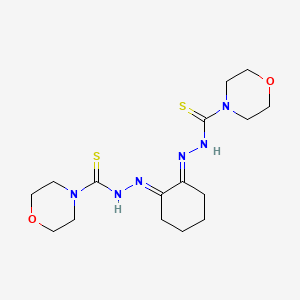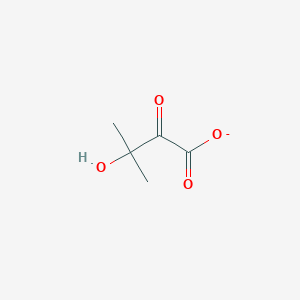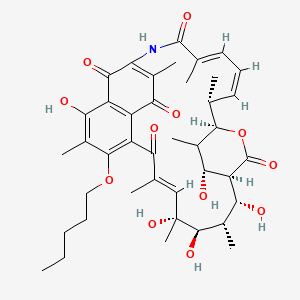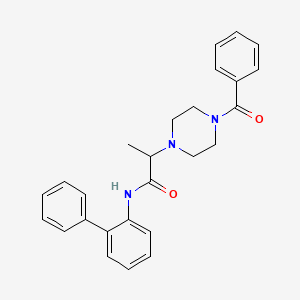
2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide is a member of biphenyls.
Scientific Research Applications
Synthesis and Thermal Behavior
Krzyżak, Szczęśniak-Sięga, and Malinka (2013) synthesized a series of compounds structurally related to 2-(4-benzoyl-1-piperazinyl)-N-(2-phenylphenyl)propanamide. These compounds showed dynamic proton transfer between tautomeric forms, suggesting potential in material science for their unique thermal properties (Krzyżak et al., 2013).
Antibacterial Activity
A study by Hussain et al. (2018) explored the antibacterial activity of derivatives including elements similar to this compound. These compounds exhibited good antibacterial activity against various bacterial strains, indicating their potential as new drug candidates (Hussain et al., 2018).
Tyrosinase and Melanin Inhibition
Raza et al. (2019) synthesized N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showed potential as tyrosinase and melanin inhibitors. This suggests applications in skin depigmentation treatments (Raza et al., 2019).
Potential in Alzheimer's Disease Treatment
Hussain et al. (2016) synthesized compounds with structural similarities to this compound, showing potential as therapeutic agents for Alzheimer's disease due to their butyrylcholinesterase enzyme inhibition activity (Hussain et al., 2016).
Antimicrobial and Antiacetylcholinesterase Activity
Rao et al. (2019) synthesized N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides showing significant antimicrobial and antiacetylcholinesterase activities, highlighting their potential in therapeutic applications (Rao et al., 2019).
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C26H27N3O2/c1-20(28-16-18-29(19-17-28)26(31)22-12-6-3-7-13-22)25(30)27-24-15-9-8-14-23(24)21-10-4-2-5-11-21/h2-15,20H,16-19H2,1H3,(H,27,30) |
InChI Key |
KQLMVEHHUCOXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


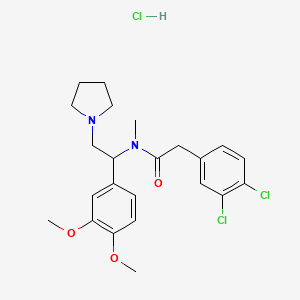
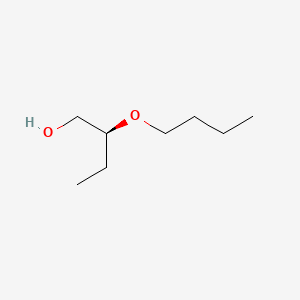
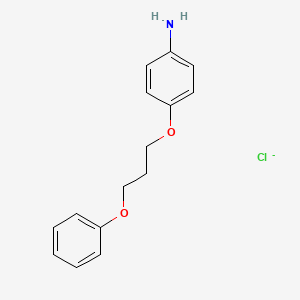
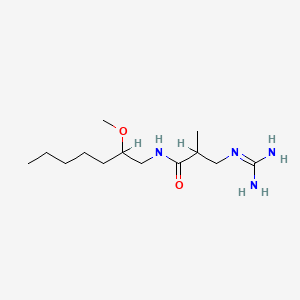

![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
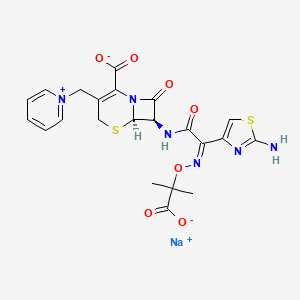
![5-Amino-1-(2-hydroxyethyl)-2-[[(6R,7R)-7-[[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1H-pyrazol-2-ium](/img/structure/B1231387.png)
